4-Diazoniobenzenesulfonate chemical properties
4-Diazoniobenzenesulfonate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Diazoniobenzenesulfonate
Authored by a Senior Application Scientist
Introduction
4-Diazoniobenzenesulfonate, also known as p-diazobenzenesulfonic acid or diazotized sulfanilic acid, is a versatile zwitterionic organic compound with the chemical formula C₆H₄N₂O₃S.[1][2][3] As an aromatic diazonium salt, it serves as a crucial intermediate in a wide array of chemical syntheses, most notably in the production of azo dyes.[4] Its structure as an inner salt, where the positive charge on the diazonium group is balanced by the negative charge on the sulfonate group, imparts a greater stability compared to many other aryl diazonium salts.[4][5] This unique property allows it to be isolated as a powdery white precipitate and handled in suspension, making it a valuable reagent for researchers in organic synthesis, analytical chemistry, and drug development.[5] This guide provides a comprehensive overview of its synthesis, chemical properties, key reactions, and safe handling protocols, grounded in established scientific principles and field-proven insights.
Synthesis and Purification
The synthesis of 4-diazoniobenzenesulfonate is a classic example of a diazotization reaction, a cornerstone of aromatic chemistry. The process involves the conversion of the primary aromatic amine of sulfanilic acid into a diazonium group.
Causality in Experimental Design
The choice of reagents and conditions is dictated by the chemical nature of the reactants and the inherent instability of the diazonium product.
-
Starting Material: Sulfanilic acid (4-aminobenzenesulfonic acid) is used, which already contains the sulfonate group, leading to the formation of the stable zwitterionic product.[4]
-
Diazotizing Agent: Nitrous acid (HNO₂) is the key reagent. However, it is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[6]
-
Temperature Control: The reaction is conducted at low temperatures (0–5 °C). This is the most critical parameter. Diazonium salts are thermally labile; elevated temperatures can lead to rapid decomposition, primarily through the loss of nitrogen gas (N₂) and reaction with water to form phenol, significantly reducing the yield of the desired product.[6][7][8] In a dry, solid state, diazonium salts can be explosive.[6][9][10]
Experimental Protocol: Diazotization of Sulfanilic Acid
The following protocol is a standard laboratory procedure for the preparation of 4-diazoniobenzenesulfonate.[5]
Materials:
-
Sulfanilic acid dihydrate (10.5 g, 0.05 mol)
-
Anhydrous sodium carbonate (2.65 g)
-
Sodium nitrite (3.7 g)
-
Concentrated hydrochloric acid (10 mL)
-
Distilled water
-
Ice
Procedure:
-
Dissolution of Sulfanilic Acid: In a beaker, dissolve 10.5 g of sulfanilic acid crystals in 100 mL of a 2.5% sodium carbonate solution by boiling. This converts the sulfonic acid into its more soluble sodium salt.
-
Cooling and Nitrite Addition: Cool the solution thoroughly. Once cooled, add 3.7 g of sodium nitrite and stir until it is completely dissolved.
-
Preparation of Acidic Ice Bath: In a separate, larger beaker, prepare a mixture of approximately 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.
-
Diazotization: Slowly pour the sulfanilic acid/sodium nitrite solution into the ice-cold hydrochloric acid mixture while stirring continuously.
-
Precipitation: A fine, powdery white precipitate of 4-diazoniobenzenesulfonate will form within one to two minutes.[5]
-
Handling: The product is typically not isolated by filtration for storage. For subsequent reactions, it is used directly as the prepared aqueous suspension. It is stable for several hours when kept cold.[5]
Workflow Visualization
Caption: Synthesis workflow for 4-diazoniobenzenesulfonate.
Chemical and Physical Properties
The properties of 4-diazoniobenzenesulfonate are summarized below. This data is essential for its proper handling, storage, and application in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 305-80-6 | [1][3] |
| Molecular Formula | C₆H₄N₂O₃S | [1][2] |
| Molecular Weight | 184.175 g/mol | [1][11] |
| IUPAC Name | 4-diazoniobenzenesulfonate | [3] |
| Synonyms | p-Diazobenzenesulfonic acid, Pauly's reagent | [1][3] |
| Appearance | Powdery white precipitate | [5] |
| Melting Point | 104 °C | [1][4] |
| Structure | Zwitterion (inner salt) | [3][4] |
| Hydrogen Bond Donor | 0 | [1] |
| Hydrogen Bond Acceptor | 4 | [1] |
| Exact Mass | 183.99426317 Da | [1][2] |
Stability and Storage
Trustworthiness Through Self-Validating Protocols
The stability of diazonium salts is a critical safety and efficacy consideration. While 4-diazoniobenzenesulfonate is more stable than many of its counterparts, improper handling can lead to decomposition and potentially hazardous situations.[5][8]
-
Thermal Stability: The compound is known to be unstable, especially in dry form, where it may decompose with deflagration.[8][10] Decomposition is accelerated by heat and involves the loss of nitrogen gas.[8][12]
-
pH Stability: It is fairly stable in acidic solutions but decomposes in alkaline conditions.[8]
-
Storage Recommendations: To ensure both safety and reagent viability, 4-diazoniobenzenesulfonate must be stored under specific conditions.
-
Form: Store as a moist solid or an aqueous suspension. Never store in a dry state. [9][10]
-
Temperature: Keep refrigerated at low temperatures (ice box temperature is recommended).[8]
-
Environment: The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[13][14]
-
Incompatibilities: Store away from heat, open flames, and strong oxidizing agents.[12]
-
Key Chemical Reactions
4-Diazoniobenzenesulfonate is a valuable electrophile, primarily undergoing coupling reactions where the diazo group is retained.
Azo Coupling Reactions
This is the most significant application of 4-diazoniobenzenesulfonate. It is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile, attacking an electron-rich aromatic ring (the coupling component).[15][16] The products are brightly colored azo compounds, which form the basis of many synthetic dyes.[7][15]
-
Mechanism: The terminal nitrogen of the diazonium ion bonds to the aromatic ring of the coupling partner.[15]
-
Coupling Partners: Typical partners are activated aromatic compounds such as phenols and aromatic amines.[7][16]
-
pH Control: The pH of the reaction is crucial.
-
With Phenols: The reaction is carried out in mildly alkaline conditions (pH > 7). This deprotonates the phenol to the more strongly activating phenoxide ion.[7]
-
With Amines: The reaction is performed in mildly acidic conditions (pH 4-5). This ensures a sufficient concentration of the diazonium ion while preventing the protonation of the aromatic amine, which would deactivate it.[4][7]
-
Reduction to Hydrazines
Aryl diazonium salts can be reduced to their corresponding arylhydrazines using mild reducing agents. This provides a synthetic route to substituted hydrazines.[15]
-
Reagents: Common reducing agents include sodium bisulfite, stannous chloride, or zinc dust.[15]
Reaction Pathways Visualization
Caption: Key reaction pathways of 4-diazoniobenzenesulfonate.
Applications in Research and Development
The unique reactivity of 4-diazoniobenzenesulfonate makes it a valuable tool for researchers and drug development professionals.
-
Synthesis of Bioactive Molecules: It is used to synthesize triazenes and other azo derivatives, some of which have shown potential as anti-inflammatory, antineoplastic, and antimycobacterial agents.[17][18] The ability to link different molecular scaffolds via an azo bridge is a useful strategy in medicinal chemistry.
-
Analytical Reagent: As "Pauly's reagent," it is employed in colorimetric assays for the quantitative determination of compounds with activated aromatic rings, such as phenols (e.g., tyrosine) and histidines in proteins, as well as bilirubin.[1][12]
-
Biochemical Probes: It has been used as an irreversible probe in studies of membrane proteins and as a hapten to elicit immune responses in biological research.[1][3]
Safety and Handling
Adherence to strict safety protocols is mandatory when working with 4-diazoniobenzenesulfonate. Its dual nature as an irritant and a potential explosive requires a self-validating system of checks and precautions.
Hazard Identification:
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]
-
Skin Protection: Wear impervious, flame-resistant protective gloves and clothing to prevent skin contact.[13]
-
Respiratory Protection: Use only in a well-ventilated fume hood. If exposure limits are exceeded, a full-face respirator may be required.[9][13]
Handling and Storage Precautions:
-
Handling:
-
Storage:
First-Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[9][13][19]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[9][13][19]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local and national regulations.[14][19]
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Title: CAS No : 305-80-6 | Chemical Name : 4-Diazobenzenesulfonic Acid | Source: Pharmaffiliates | URL: [Link]
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Title: COUPLING REACTIONS OF DIAZONIUM SALTS | Source: YouTube | URL: [Link]
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Title: P-Diazobenzenesulfonic acid wet with water; 4-Diazoniobenzenesulfonate, CAS No. 305-80-6 | Source: iChemical | URL: [Link]
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Title: 3-Diazoniobenzenesulfonate | C6H4N2O3S | CID 13948283 | Source: PubChem - NIH | URL: [Link]
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Title: Properties of p-Diazobenzenesulfonic Acid and Its Effect on Skin Permeability | Source: Semantic Scholar | URL: [Link]
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Title: Reduction of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid with Hydrogen on Raney Nickel | Source: ResearchGate | URL: [Link]
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Title: Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives | Source: MDPI | URL: [Link]
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